molecular formula C30H31N5O3 B2935394 2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223834-89-6

2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2935394
CAS No.: 1223834-89-6
M. Wt: 509.61
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Description

The compound 2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide features a triazolo[4,3-a]quinazoline core substituted with methylphenylmethyl groups at positions 2 and 4, along with a 2-methylpropyl carboxamide moiety. Its synthesis likely involves multi-step reactions similar to those reported for triazole derivatives (e.g., hydrazinecarbothioamide cyclization and alkylation), as described in .

Key structural attributes:

  • Substituents: Electron-donating methyl groups on phenyl rings may enhance lipophilicity and metabolic stability compared to electron-withdrawing substituents.
  • Carboxamide side chain: The 2-methylpropyl group could influence solubility and target binding.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)23-13-14-25-26(15-23)35-29(33(28(25)37)17-22-11-9-20(3)10-12-22)32-34(30(35)38)18-24-8-6-5-7-21(24)4/h5-15,19H,16-18H2,1-4H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLACFPCANACCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula: C24H30N4O3
  • Molecular Weight: 430.53 g/mol
  • IUPAC Name: this compound

The compound features a triazoloquinazoline core structure which is significant in medicinal chemistry due to its diverse pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to triazoloquinazolines exhibit anticancer properties. Research has shown that derivatives of this class can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction: Studies have demonstrated that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases .
  • Cell Cycle Arrest: Some derivatives have been reported to cause G0/G1 phase arrest in the cell cycle, leading to inhibited proliferation .

Table 1: Anticancer Activity of Triazoloquinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis
Compound BHeLa10.0Cell Cycle Arrest
Compound CA54915.0Inhibition of Metastasis

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses . This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Antimicrobial Activity

Preliminary studies indicate that triazoloquinazolines possess antimicrobial properties against various pathogens:

  • Bacterial Inhibition: Compounds similar to the one have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cell signaling and metabolism.
  • Receptor Modulation: The compound could act on various receptors influencing cellular responses.
  • Interaction with DNA/RNA: Potential intercalation with nucleic acids may disrupt replication and transcription processes.

Case Studies

A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of triazoloquinazoline derivatives. The study found that modifications at the N-substituent significantly influenced anticancer activity and selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Comparison with Structural and Electronic Analogs

Structural Analogues

Triazole Derivatives (Compounds 7–9, )
  • Core : 1,2,4-Triazole (vs. fused triazoloquinazoline in the target).
  • Substituents : 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl (electron-withdrawing groups (EWGs)) .
  • Key Spectral Data :
    • IR: C=S stretching at 1247–1255 cm⁻¹; NH bands at 3278–3414 cm⁻¹.
    • Tautomerism: Exclusively thione form due to absence of S-H IR bands.

Comparison :

  • The fused quinazoline ring introduces additional hydrogen-bonding sites absent in simpler triazoles.
Imidazopyridine Derivatives ()
  • Core: Tetrahydroimidazo[1,2-a]pyridine with nitrophenyl and cyano groups.
  • Substituents: Electron-withdrawing nitro and cyano groups dominate electronic effects .

Comparison :

  • The target’s triazoloquinazoline core is more rigid and planar, possibly favoring intercalation or protein binding.
  • Methyl substituents in the target compound reduce polarity compared to nitrophenyl groups, affecting solubility and membrane permeability.

Electronic Analogues

Triazole-Pyrazole Hybrids (Compound 21tg, )
  • Core: Triazole-pyrazole hybrid with dimethylaminophenyl and methylbenzyl groups.
  • Substituents: Dimethylamino (electron-donating) and nitrile (electron-withdrawing) groups .

Comparison :

  • The carboxamide side chain in the target may offer stronger hydrogen-bonding capacity than the nitrile group in 21tg.

Comparative Data Tables

Table 1: Structural and Spectral Comparison

Compound Class Core Structure Key Substituents IR Bands (cm⁻¹) Tautomerism Reference
Target Compound Triazoloquinazoline 2-/4-methylphenylmethyl, 2-methylpropyl N/A (inferred C=O ~1660–1680) Not reported -
Triazoles (7–9) 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl 1247–1255 (C=S), 3278–3414 (NH) Thione form
Imidazopyridine (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano 2230 (C≡N), 1720 (C=O) Not applicable

Table 2: Electronic Effects of Substituents

Compound Substituent Type Electronic Effect Impact on Reactivity/Properties
Target Compound Methyl (EDG) Electron-donating Increased lipophilicity; stabilized core
Triazoles (7–9, X=Cl/Br) Sulfonyl, halogen (EWG) Electron-withdrawing Enhanced electrophilicity; polarizable core
Imidazopyridine (1l) Nitro, cyano (EWG) Strong electron-withdrawing High polarity; potential for redox activity

Key Research Findings

Synthetic Routes : The target compound’s synthesis likely parallels methods for triazole derivatives (), though alkylation steps may differ due to the quinazoline core .

Tautomerism : Unlike triazoles in , the triazoloquinazoline core may exhibit distinct tautomeric behavior due to fused ring constraints.

Electronic Profile : Methyl substituents provide moderate electron-donating effects, contrasting with sulfonyl or nitro groups in analogs, which could influence binding to hydrophobic targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazoloquinazoline derivative?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted benzylamines with carbonyl precursors to form the quinazoline backbone. Key steps include:

  • Diazotization and Cyclization : Formation of the triazole ring via azide intermediates under controlled temperature (0–5°C) to avoid side reactions .
  • Functionalization : Introduction of methylphenyl and methylpropyl groups via nucleophilic substitution or alkylation, using catalysts like NaH or K₂CO₃ in anhydrous DMF .
  • Purification : Column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) or recrystallization to isolate the final product .
    Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR, comparing chemical shifts to analogous triazoloquinazoline derivatives .

Basic: How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from methylphenyl substituents .
    • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺) and detect fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve non-covalent interactions (e.g., π-π stacking) influencing solid-state packing .

Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, stoichiometry, solvent polarity). For example, flow-chemistry setups improve mixing and heat transfer in diazo coupling steps, reducing byproducts like dimerized intermediates .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically .
  • Impurity Profiling : Identify side products via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to block unwanted substitutions .

Advanced: How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Methodological Answer:

  • Cross-Technique Validation :
    • If NMR suggests a carbonyl group but IR lacks a corresponding peak, verify solvent interference (e.g., DMSO-d₆ absorbs at ~1700 cm⁻¹) and re-run IR in KBr pellets .
    • Use 2D NOESY to confirm spatial proximity of methyl groups in ambiguous regions .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) for proposed tautomers or conformers .

Advanced: What strategies are effective for studying non-covalent interactions influencing this compound’s reactivity?

Methodological Answer:

  • Crystallographic Analysis : Resolve H-bonding (e.g., between carboxamide NH and triazole N) and π-π interactions using SC-XRD .
  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions affected by methylphenyl substituents .
  • Kinetic Studies : Monitor reaction rates in solvents of varying polarity (e.g., THF vs. DCM) to quantify solvent-solute interactions .

Advanced: How can derivatives of this compound be designed to probe structure-activity relationships (SAR)?

Methodological Answer:

  • Modular Synthesis : Replace methylphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents via Buchwald-Hartwig coupling .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to assess hydrogen-bonding impacts .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinase enzymes) .

Advanced: What analytical approaches are critical for detecting degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH), then analyze via:
    • HPLC-DAD/MS : Track hydrolysis (e.g., cleavage of triazole rings) or oxidation (quinazoline → quinazolinone) .
    • TGA/DSC : Monitor thermal decomposition pathways .
  • Stabilization Strategies : Use lyophilization or antioxidant additives (e.g., BHT) to mitigate radical-mediated degradation .

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